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acid

Cat. No.: B573536 Get Quote

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal

chemistry, prized for its stereochemically defined structure that serves as a versatile scaffold in

the design of novel therapeutic agents. Its derivatives, particularly (S)-3-

hydroxytetrahydrofuran, are crucial intermediates in the synthesis of several clinically

significant drugs, most notably in the field of antiviral therapy. The tetrahydrofuran (THF) motif,

often derived from this carboxylic acid, is incorporated into drug molecules to enhance binding

affinity to biological targets, improve pharmacokinetic properties, and introduce specific three-

dimensional conformations that are critical for pharmacological activity.

One of the most prominent applications of this scaffold is in the development of HIV-1 protease

inhibitors. The (S)-tetrahydrofuranyl urethane moiety has been identified as a "potency-

enhancing" ligand that can establish crucial hydrogen bonding and van der Waals interactions

with the backbone of the HIV-1 protease active site.[1] This interaction is a key strategy to

combat drug resistance, as mutations in the active site are less likely to disrupt binding to the

conserved backbone structure. A prime example of a drug synthesized using a derivative of

(S)-Tetrahydrofuran-3-carboxylic acid is Amprenavir, an FDA-approved HIV-1 protease

inhibitor.[2]
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The following table summarizes the biological activity of Amprenavir, a testament to the

successful application of the (S)-tetrahydrofuran scaffold in drug design.

Compound Target Ki (nM) IC50 (nM)
Antiviral
Activity (Cell
Line)

Amprenavir HIV-1 Protease 0.6 8 - 23 MT-4 cells

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary

depending on the specific assay conditions. The IC50 range reflects values from different

studies.

Experimental Protocols
Detailed methodologies for the synthesis of a key intermediate for HIV protease inhibitors

starting from a derivative of (S)-Tetrahydrofuran-3-carboxylic acid and the subsequent

biological evaluation are provided below.

Synthesis of (3S)-Tetrahydrofuran-3-yl N-succinimidyl
carbonate (A key intermediate for Amprenavir)
This protocol describes the activation of (S)-3-hydroxytetrahydrofuran, a direct derivative of (S)-
Tetrahydrofuran-3-carboxylic acid, to form a reactive intermediate for coupling with the core

of the protease inhibitor.

Materials:

(S)-3-hydroxytetrahydrofuran

N,N'-Disuccinimidyl carbonate (DSC)

Triethylamine (Et3N)

Dichloromethane (CH2Cl2)

Ethyl acetate (EtOAc)
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Hexane

Silica gel for column chromatography

Procedure:

Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane.

Add N,N'-Disuccinimidyl carbonate (1.1 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with

dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane

gradient to yield (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate as a white solid.[3]

HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a common method to evaluate the inhibitory activity of compounds

against HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease substrate
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Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10%

glycerol, pH 4.7)

Test compound (e.g., Amprenavir) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1-2%.

In a 96-well black microplate, add 2 µL of each test compound dilution. Include a positive

control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

Add 88 µL of the HIV-1 protease solution (pre-diluted in assay buffer to the desired

concentration) to each well.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each

well.

Immediately place the plate in a fluorescence microplate reader and monitor the increase in

fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission

wavelengths for the specific substrate used.

The rate of reaction is determined from the linear portion of the fluorescence versus time

plot.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.[4]
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Visualizations
Logical Workflow for the Application of (S)-
Tetrahydrofuran-3-carboxylic Acid in HIV Drug
Discovery
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Caption: Workflow from chiral building block to drug candidate evaluation.
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Mechanism of Action: Inhibition of HIV-1 Protease
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Caption: Inhibition of HIV-1 protease by Amprenavir prevents viral maturation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b573536#application-of-s-tetrahydrofuran-3-
carboxylic-acid-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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